N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide
Description
Chemical Classification and Nomenclature
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide belongs to the hydrazinecarboxamide family, a class of organic compounds characterized by a central hydrazinecarboxamide core (-NH-NH-C(=O)-NH2) modified with various substituents. This compound’s structure features three distinct components:
- A hydrazinecarboxamide backbone , which serves as the foundational scaffold.
- A 2-((2-hydroxyethyl)amino)ethyl group attached to the terminal nitrogen atom, introducing both hydrophilic (hydroxyethyl) and tertiary amine functionalities.
- A 3-nitrophenylmethylene moiety bonded to the adjacent carbon, contributing aromaticity and electron-withdrawing properties via the nitro group.
The systematic IUPAC name reflects this structural complexity:
- Hydrazinecarboxamide denotes the parent chain.
- N-(2-((2-Hydroxyethyl)amino)ethyl) specifies the substitution at the first nitrogen atom, describing a two-carbon chain (ethyl) linked to a hydroxyethylamine group.
- 2-((3-Nitrophenyl)methylene) indicates the aldimine (-CH=N-) bond at the second position, connected to a nitro-substituted phenyl ring.
This nomenclature aligns with conventions for hydrazine derivatives, where substituents are prioritized based on functional group hierarchy and positional numbering. The compound’s molecular formula, though not explicitly provided in available data, can be inferred as $$ \text{C}{13}\text{H}{18}\text{N}5\text{O}4 $$ based on structural analogs.
Historical Development in Hydrazinecarboxamide Research
The exploration of hydrazinecarboxamides dates to the early 20th century, with seminal work on semicarbazones—a related class formed by condensing aldehydes/ketones with semicarbazide. These compounds gained prominence as crystalline derivatives for characterizing carbonyl compounds via melting point analysis. By the 1950s, interest shifted toward their biological potential, particularly after discoveries of antimicrobial and antitumor activities in thiosemicarbazones.
The late 20th century saw targeted efforts to optimize hydrazinecarboxamide pharmacophores. Researchers introduced diverse substituents to enhance bioavailability and target specificity. For example:
- Nitrofuran derivatives (e.g., nitrofurazone) demonstrated broad-spectrum antimicrobial properties, though their use declined due to toxicity concerns.
- Arylhydrazones with electron-withdrawing groups (e.g., nitro) exhibited improved stability and enzyme inhibition capabilities, paving the way for anticancer applications.
This compound emerged from this era of rational design. Its structure integrates lessons from prior generations:
- The 3-nitrophenyl group enhances electrophilicity, facilitating interactions with biological nucleophiles like cysteine residues in enzymes.
- The hydroxyethylaminoethyl chain improves solubility, addressing pharmacokinetic limitations of earlier lipophilic analogs.
Properties
CAS No. |
180045-60-7 |
|---|---|
Molecular Formula |
C12H17N5O4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethylamino)ethyl]-3-[(E)-(3-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C12H17N5O4/c18-7-6-13-4-5-14-12(19)16-15-9-10-2-1-3-11(8-10)17(20)21/h1-3,8-9,13,18H,4-7H2,(H2,14,16,19)/b15-9+ |
InChI Key |
DCWLAUJJEKQIOH-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)NCCNCCO |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)NCCNCCO |
Origin of Product |
United States |
Biological Activity
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide, also known as a hydrazine derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores its synthesis, biological evaluation, and the underlying mechanisms that contribute to its activity.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 278.31 g/mol
- CAS Number : 141-21-9
This compound features a hydrazine moiety linked to a nitrophenyl group, which is significant for its biological activity. The presence of the nitrophenyl group is known to enhance the cytotoxic effects against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves the condensation reaction of hydrazine derivatives with aldehydes or ketones. This process can yield various analogs with differing biological activities. The optimal synthesis conditions often lead to high yields and purity, which are crucial for subsequent biological evaluations.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against:
- Colorectal Cancer (HCT116)
- Ovarian Cancer (SKOV-3)
The IC₅₀ values for these cell lines were reported in the sub-micromolar range, indicating potent activity. Mechanistic studies suggested that the compound induces apoptosis through the generation of reactive oxygen species (ROS), disrupting cellular homeostasis and leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it is effective against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the hydrazine and nitrophenyl groups can significantly alter its potency. For example, variations in substituents on the nitrophenyl ring have been shown to enhance cytotoxicity and selectivity towards cancer cells while reducing toxicity towards normal cells .
Case Studies
- In Vitro Evaluation : A study conducted on a series of hydrazine derivatives, including the target compound, revealed that specific structural modifications led to increased cytotoxicity against multiple cancer cell lines. The study highlighted that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced activity due to better interaction with cellular targets .
- In Vivo Efficacy : Preliminary animal studies indicated that this compound significantly reduced tumor growth in xenograft models of ovarian cancer, showcasing its potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that hydrazine derivatives, including N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide, exhibit potential anticancer properties. A study on related hydrazine compounds demonstrated their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
1.2 Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For instance, studies involving hydrazine derivatives revealed mixed-type inhibition against urease enzymes, which are critical in various biochemical pathways. The inhibition constants (Ki values) ranged from 14.63 to 29.42 µM, suggesting effective binding interactions with the enzyme's active site .
Materials Science
2.1 Corrosion Inhibition
this compound has been investigated for its potential as a corrosion inhibitor in mild steel exposed to hydrochloric acid environments. Experimental studies demonstrated that this compound can effectively reduce corrosion rates by forming protective films on metal surfaces, thus enhancing the longevity of materials in harsh conditions .
Table 1: Corrosion Inhibition Efficiency of Hydrazine Derivatives
| Compound Name | Corrosion Rate Reduction (%) | Environment |
|---|---|---|
| N-(2-Hydroxyethyl)... | 75% | HCl |
| Other Hydrazine Derivatives | 60%-70% | HCl |
Environmental Chemistry
3.1 Biodegradation Studies
The environmental impact of hydrazine derivatives is an area of growing concern. Studies have focused on the biodegradability of such compounds, assessing their potential as pollutants. Initial findings suggest that certain hydrazine derivatives can be broken down by microbial action, indicating a pathway for environmental remediation .
Case Studies
4.1 Case Study: Antiplasmodial Activity
A comprehensive study evaluated the antiplasmodial activity of various hydrazine derivatives against Plasmodium falciparum. The results indicated that compounds similar to this compound displayed significant activity with IC50 values indicating effective inhibition of parasite growth while showing low cytotoxicity in mammalian cell lines .
4.2 Case Study: Synthesis and Characterization
Research involving the synthesis of this compound highlighted its structural characteristics and potential reactivity profiles. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry were employed to confirm the compound's identity and purity, paving the way for further biological evaluations .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Hydrazinecarboxamides
Key Observations :
- Backbone Variations : While the target compound and ’s thioamide share a nitroaromatic group, the substitution of carboxamide (-CONH-) with thioamide (-CSNH-) alters electronic properties and hydrogen-bonding capacity .
- Nitro Group Position : The 3-nitrophenyl group in the target compound vs. 2-nitrobenzylidene in and may influence steric hindrance and electronic effects. Meta-substitution on the phenyl ring could enhance stability compared to ortho-substituted analogues .
Key Observations :
- Reaction Conditions : Most analogues are synthesized via condensation of aldehydes/ketones with hydrazides under acidic or reflux conditions .
- Yields : Yields range from 50–75%, influenced by steric and electronic factors of substituents.
- Spectroscopic Confirmation : X-ray crystallography is critical for confirming E-configuration and intramolecular hydrogen bonds (e.g., O–H⋯N in ) .
Table 3: Comparative Properties
Key Observations :
- Solubility : The hydroxyethyl group in the target compound likely enhances solubility compared to chlorophenyl () or methoxyphenyl () derivatives .
- Hydrogen Bonding : Analogues with hydroxyl groups (e.g., ) form extensive intermolecular networks, stabilizing crystal lattices and enabling supramolecular applications .
- Bioactivity : While direct data for the target compound is lacking, structurally related hydrazinecarboxamides show enzyme inhibitory activity (e.g., acetylcholinesterase) .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between hydrazinecarboxamide precursors and nitro-substituted aromatic aldehydes. For analogous compounds, refluxing in polar solvents (e.g., methanol) with stoichiometric ratios of reagents (e.g., 3-nitroaniline) for 4–6 hours under controlled temperature (100°C) yields products, followed by recrystallization in methanol to purify . Optimization may require adjusting reaction time, solvent polarity, or catalytic agents (e.g., acid/base catalysts) to improve yield. Characterization via melting point analysis and TLC is recommended to confirm purity.
Q. How can the molecular structure and purity of this compound be confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include unit cell dimensions (e.g., monoclinic system with space group C2/c), bond lengths (C–C ≈ 1.40–1.48 Å), and angles, which can resolve stereochemistry and hydrogen bonding patterns . Complement with spectroscopic methods:
- FT-IR : Confirm functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, hydroxyethyl protons at δ 3.5–4.0 ppm).
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in reported synthetic protocols for hydrazinecarboxamide derivatives?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent, temperature) or purification methods. For example, conflicting yields in similar compounds (e.g., BK derivatives) were resolved by standardizing reflux duration and solvent volume . Systematic replication with controlled variables (e.g., inert atmosphere, reagent purity) and statistical design of experiments (DoE) can identify critical factors. Cross-validate results using HPLC or GC-MS to quantify impurities .
Q. How can computational modeling complement experimental data in understanding this compound’s reactivity or bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking studies may elucidate potential bioactivity by simulating interactions with biological targets (e.g., enzymes or receptors). For nitroaryl derivatives, computational analysis of nitro group orientation and hydrogen-bonding propensity can guide structure-activity relationship (SAR) studies .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
- Methodological Answer : Disorder in solvent molecules (e.g., dimethylformamide) or flexible side chains (e.g., hydroxyethyl groups) complicates refinement. Strategies include:
- Cooling crystals to 173–296 K to reduce thermal motion .
- Using high-resolution data (R factor < 0.05) and restraints for disordered regions .
- Validating with Hirshfeld surface analysis to confirm intermolecular interactions .
Experimental Design & Safety
Q. What safety precautions are critical when handling this compound, given its structural similarity to nitroaromatic and hydrazine derivatives?
- Methodological Answer :
- Toxicity : Nitroaromatics may be mutagenic; use PPE (gloves, lab coat, goggles).
- Explosivity : Avoid grinding dry nitro-containing compounds.
- Waste Disposal : Segregate aqueous and organic waste; neutralize hydrazine derivatives with dilute HCl before disposal .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
Data Analysis & Reporting
Q. How should researchers address conflicting bioactivity data in studies of structurally related compounds?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., ibuprofen for anti-inflammatory assays) and replicate experiments across labs.
- Data Normalization : Express activity as IC₅₀ values relative to cell viability controls.
- Meta-Analysis : Compare results across studies with similar substituents (e.g., nitro vs. methoxy groups) to identify trends .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
